3-Amino-6-methoxypyridazine

Medicinal Chemistry Physicochemical Profiling SAR

Researchers developing generic Relugolix face supply challenges for stable, fully characterized impurity standards. 3-Amino-6-methoxypyridazine solves this with verified identity and purity: - Known Relugolix Impurity 84; supplied with CoA (HPLC purity, NMR/MS, residual solvents). - Balanced reactivity profile (XLogP3 -0.4; pKa 5.84) enables stable nucleophilic aromatic substitution without premature hydrolysis. - Melting point 108-109°C and refrigerated storage (2-8°C) ensure multi-step synthetic utility.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 7252-84-8
Cat. No. B1266373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methoxypyridazine
CAS7252-84-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N
InChIInChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
InChIKeyYPWBPONDYDVMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methoxypyridazine Baseline


3-Amino-6-methoxypyridazine (6-methoxypyridazin-3-amine, CAS 7252-84-8) is a heterocyclic pyridazine building block featuring a methoxy substituent at the 6-position and a primary amino group at the 3-position [1]. This compound exhibits a molecular weight of 125.13 g/mol, a calculated pKa of 5.84 ± 0.10, and demonstrates solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide . Its XLogP3 of -0.4 reflects moderate hydrophilicity, while its solid-state stability is maintained under refrigerated storage conditions (2-8°C, protect from light) . The methoxy group confers distinct electronic and steric properties that differentiate its reactivity profile from other 3-amino-6-substituted pyridazine analogs, making it a critical intermediate in the synthesis of pyrido[1,2-a]pyrimidinones and related nitrogen-rich bicyclic scaffolds [2].

Non-Substitutability of 3-Amino-6-methoxypyridazine


Within the 3-amino-6-substituted pyridazine series, the nature of the substituent at the 6-position dictates fundamentally different physicochemical properties, reactivity pathways, and ultimate application profiles. Direct substitution of the methoxy group with chloro, hydroxyl, or nitro analogs results in measurable changes in lipophilicity (XLogP3: -0.4 vs. 0.5 for 3-amino-6-chloropyridazine), acidity (pKa: 5.84 vs. ~2.5-3.5 for the hydroxyl tautomer), and electronic activation for subsequent transformations . 3-Amino-6-methoxypyridazine demonstrates a balanced reactivity profile, being sufficiently activated for nucleophilic aromatic substitution yet stable enough for multi-step synthetic sequences, unlike the more labile chloro analog which requires careful handling to prevent premature hydrolysis [1]. These quantifiable differences underscore why generic substitution without rigorous analytical and synthetic validation will lead to divergent outcomes in both research and process chemistry contexts.

3-Amino-6-methoxypyridazine Comparative Evidence


Methoxy Group Lipophilicity vs. Chloro/Hydroxy Analogs

3-Amino-6-methoxypyridazine exhibits a calculated XLogP3 of -0.4, a value that distinguishes it from more lipophilic 6-substituted analogs and influences its utility in different chemical spaces . The methoxy substituent provides a balanced hydrophilicity-lipophilicity profile, in contrast to the more lipophilic chloro analog (estimated XLogP3 ~0.5) or the more hydrophilic hydroxyl analog (predominantly existing as the 3(2H)-pyridazinone tautomer with lower logP) .

Medicinal Chemistry Physicochemical Profiling SAR

Thermal Stability Advantage over Chloro Analog

The melting point of 3-amino-6-methoxypyridazine is reported as 108-109°C, which is approximately 5-6°C higher than that of its closest synthetic precursor, 3-amino-6-chloropyridazine (mp 102-104°C) . This difference, while modest, is indicative of altered crystal lattice energy and can be relevant for purification by crystallization and for assessing thermal robustness during storage and reaction setup.

Process Chemistry Thermal Stability Scale-up

Relugolix Impurity 84 Reference Standard Requirement

3-Amino-6-methoxypyridazine (CAS 7252-84-8) is a critical synthetic intermediate in the preparation of Relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist . Due to its role as a starting material or process intermediate, it is also categorized as Relugolix Impurity 84 and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA filings [1]. In this context, its procurement is mandatory for pharmaceutical companies developing generic formulations of Relugolix to meet regulatory requirements for impurity profiling.

Pharmaceutical Impurity Analytical Reference Standard Relugolix

Balanced Nucleophilic Reactivity vs. Chloro/Nitro Analogs

The methoxy group in 3-amino-6-methoxypyridazine serves as an effective leaving group under nucleophilic aromatic substitution (SNAr) conditions, yet it is significantly more stable toward premature hydrolysis compared to the corresponding chloro analog [1]. While 3-amino-6-chloropyridazine is more reactive in cross-coupling reactions (e.g., Ni-catalyzed electrochemical arylations) [2], its higher lability can lead to decomposition or side reactions in multi-step sequences. Conversely, the nitro analog (3-amino-6-nitropyridazine) is less reactive toward SNAr and primarily acts as a precursor for reduction to the amino derivative. The methoxy group thus offers a practical 'middle ground' for synthetic sequences requiring controlled activation.

Synthetic Chemistry Reactivity Building Block

3-Amino-6-methoxypyridazine Application Scenarios


Relugolix Impurity Reference Standard Procurement

Based on evidence that 3-Amino-6-methoxypyridazine is a known process impurity (Relugolix Impurity 84) in the synthesis of the GnRH antagonist Relugolix, procurement of a high-purity, fully characterized batch (with CoA including HPLC purity, identity by NMR/MS, and residual solvents) is essential for analytical method development and validation (AMV) [1]. This scenario applies specifically to pharmaceutical analytical R&D and QC laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic Relugolix.

Pyrido[1,2-a]pyrimidinone Library Synthesis

Given its established role as a key intermediate in the synthesis of pyrido[1,2-a]pyrimidin-2-one derivatives and related nitrogen-rich bicyclic compounds [1], 3-Amino-6-methoxypyridazine is the preferred building block for constructing focused libraries around this pharmacophore. Its balanced reactivity (stable methoxy leaving group) allows for sequential functionalization without the decomposition risks associated with the chloro analog, making it suitable for parallel synthesis efforts in drug discovery.

Stable Alternative to Chloro Analog in Multi-Step Synthesis

In process chemistry, where robust and reproducible reaction profiles are paramount, 3-Amino-6-methoxypyridazine offers a distinct advantage over 3-amino-6-chloropyridazine due to its lower susceptibility to premature hydrolysis [1][2]. This stability is quantified by its higher melting point (108-109°C vs. 102-104°C) and is advantageous for reactions requiring extended heating or exposure to nucleophilic conditions. Procurement of the methoxy analog is recommended for scale-up campaigns where the chloro analog's lability has led to inconsistent yields or impurity profiles.

Low Lipophilicity Building Block for CNS Applications

With a calculated XLogP3 of -0.4, this compound is significantly less lipophilic than its 6-chloro analog (estimated XLogP3 ~0.5) [1]. For medicinal chemistry programs aiming to reduce overall compound lipophilicity to improve solubility, lower metabolic clearance, or mitigate off-target pharmacology (e.g., hERG binding), 3-Amino-6-methoxypyridazine provides a more polarity-appropriate starting point than the chloro or other alkyl-substituted pyridazines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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